Structural Differentiation: 4-Methyl Substitution Confers Enhanced Lipophilicity vs. Des-Methyl Analog
The defining structural feature of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide is the 4-methyl group on the pyrimidine ring. A direct structural comparator is N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide (CAS 1797968-14-9), which lacks this methyl substituent . The addition of a methyl group at the 4-position on the pyrimidine core is calculated to increase lipophilicity (cLogP) by approximately 0.5 log units compared to the des-methyl version, a property that is often correlated with improved blood-brain barrier (BBB) permeability for CNS targets [1]. This is a class-level inference, as pharmacokinetic data for these exact compounds is not published.
| Evidence Dimension | Calculated Lipophilicity (cLogP) / Structural Feature |
|---|---|
| Target Compound Data | C12H20N4O2S, MW 284.38, contains a 4-methyl group on pyrimidine |
| Comparator Or Baseline | C11H18N4O2S (MW 270.35), des-methyl analog, no 4-methyl substitution |
| Quantified Difference | Estimated increase in cLogP of ~0.5 units based on the addition of a methyl group (in silico class inference) |
| Conditions | In silico prediction based on fragment contribution methods (not experimentally measured for these specific compounds) |
Why This Matters
For programs targeting CNS indications, the enhanced lipophilicity suggests the 4-methyl analog is a more appropriate choice for achieving therapeutic brain exposure compared to its des-methyl counterpart.
- [1] T. T. Wager, X. Hou, P. R. Verhoest, A. Villalobos. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 2010, 1, 6, 435-449. https://doi.org/10.1021/cn100008c View Source
